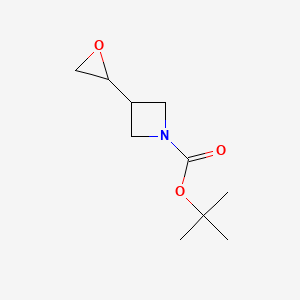

tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate

Description

Historical Context and Discovery Timeline

The development of this compound can be traced through the broader evolution of azetidine chemistry and epoxide functionalization strategies that have emerged over the past several decades. Azetidines, as four-membered nitrogen-containing heterocycles, were initially challenging synthetic targets due to their considerable ring strain of approximately 25.4 kilocalories per mole, which positions them between the less stable aziridines and more stable pyrrolidines. The systematic exploration of azetidine synthesis began to gain momentum in the early 2000s as synthetic chemists recognized their potential as bioisosteres and their presence in various natural products and pharmaceutically active compounds.

The specific compound this compound, bearing Chemical Abstracts Service number 1240725-46-5, represents a relatively recent addition to the chemical literature, with its first documented synthesis and characterization occurring in the 2010s. The compound was initially synthesized as part of broader efforts to develop versatile building blocks that could undergo multiple types of ring-opening reactions while maintaining the structural integrity of the azetidine core. Early synthetic approaches focused on the controlled introduction of the epoxide functionality onto pre-formed azetidine frameworks, utilizing established methods for epoxidation of alkenes or nucleophilic displacement reactions with epichlorohydrin derivatives.

The timeline of development for this compound class coincides with significant advances in organocatalysis and asymmetric synthesis, particularly the work by various research groups in the 2010s and 2020s who demonstrated that La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines could provide efficient access to azetidine frameworks. These methodological advances enabled the preparation of this compound with improved yields and reduced synthetic complexity compared to earlier approaches. The compound has since been incorporated into various commercial chemical libraries and is currently available from multiple suppliers with purities exceeding 95 percent.

Table 1: Key Developmental Milestones for this compound

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that enable diverse synthetic transformations while serving as a versatile building block for complex molecule construction. The compound exemplifies the growing importance of polyfunctional heterocycles in modern synthetic chemistry, where multiple reactive sites within a single molecule can be selectively activated to achieve different synthetic outcomes.

The azetidine ring system within this compound contributes approximately 25.4 kilocalories per mole of ring strain, making it significantly more reactive than five- or six-membered nitrogen heterocycles while remaining more stable and easier to handle than the corresponding aziridines. This intermediate stability profile allows for controlled ring-opening reactions under specific conditions while maintaining the integrity of the molecule during standard synthetic manipulations and storage. The tert-butoxycarbonyl protecting group provides additional stability to the nitrogen center while offering a convenient handle for deprotection under acidic conditions when access to the free amine is required.

The epoxide functionality at the 3-position of the azetidine ring introduces a second electrophilic center that can undergo regioselective ring-opening reactions with various nucleophiles. Research has demonstrated that the stereochemical outcome of these reactions can be controlled through careful selection of reaction conditions and catalysts, with La(OTf)₃-catalyzed processes showing particular promise for achieving high regioselectivity in favor of 4-exo-tet cyclization products. The combination of these two strained ring systems within a single molecule creates opportunities for sequential or tandem reactions that can rapidly increase molecular complexity.

Table 2: Structural Properties and Reactivity Profile

| Property | Value | Implications |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NO₃ | Moderate molecular weight suitable for synthetic manipulation |

| Ring Strain (Azetidine) | ~25.4 kcal/mol | Intermediate reactivity between aziridines and pyrrolidines |

| Ring Strain (Epoxide) | ~27 kcal/mol | High electrophilic reactivity toward nucleophiles |

| Stability | Stable at 4°C storage | Suitable for long-term storage and handling |

| Solubility | Organic solvents | Compatible with standard synthetic protocols |

The compound's dual electrophilic character makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles that are prevalent in pharmaceutical compounds. The ability to undergo both nucleophilic attack at the epoxide center and ring-opening of the azetidine under appropriate conditions provides synthetic chemists with multiple pathways for molecular diversification. Recent studies have shown that substrates bearing both azetidine and epoxide functionalities can serve as precursors to spirocyclic and bridged ring systems through carefully orchestrated cascade reactions.

Furthermore, the compound serves as an important model system for understanding the reactivity principles governing strained heterocycles. Computational studies have provided insights into the activation energies and mechanistic pathways involved in the ring-opening of both the azetidine and epoxide components, with results showing that the epoxide typically exhibits lower activation barriers for nucleophilic attack compared to the azetidine ring. These fundamental insights have guided the development of selective reaction conditions that can target one electrophilic center over the other, enabling the preparation of complex polycyclic architectures through stepwise functionalization strategies.

Properties

IUPAC Name |

tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-4-7(5-11)8-6-13-8/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCWZJWPTJLIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240725-46-5 | |

| Record name | tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with oxirane compounds under specific conditions. One common method involves the use of tert-butyl 3-azetidinecarboxylate and an oxirane compound in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent unwanted side reactions.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The epoxide group in tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate is highly reactive, enabling nucleophilic ring-opening reactions under acidic, basic, or catalytic conditions.

Acid-Catalyzed Ring-Opening

In the presence of protic acids, the epoxide undergoes nucleophilic attack, yielding diol derivatives. For example:

-

Reaction with HCl in ethanol/water generates tert-butyl 3-(2-chloro-1-hydroxyethyl)azetidine-1-carboxylate as a key intermediate .

-

Conditions: 1.0 M HCl in ethanol, 38°C.

Base-Catalyzed Ring-Oxidation

Under basic conditions, the epoxide can be oxidized to form carbonyl derivatives. A TEMPO/HO system in a microchannel reactor converts the epoxide to a ketone:

-

Conditions: TEMPO (10 mol%), HO (1.5 equiv), CHCN, 0–5°C.

Catalytic Functionalization

Transition-metal catalysis enables regioselective modifications of the epoxide. For instance:

-

Nickel-catalyzed cross-coupling with thieno[2,3-d]pyrimidine derivatives forms tert-butyl 3-((2-chloro-thieno[2,3-d]pyrimidin-4-yl)amino)methyl)azetidine-1-carboxylate .

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free azetidine amine:

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane.

-

Product: 3-(oxiran-2-yl)azetidine hydrochloride .

-

Applications: Intermediate for peptide coupling or further functionalization.

Derivatization via Substitution

The azetidine nitrogen or epoxide oxygen can participate in substitution reactions:

-

Benzylation :

-

Sulfonylation :

Key Data Tables

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate has been investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows it to serve as a building block for various bioactive molecules.

Case Study: Drug Development

A study highlighted the use of this compound in synthesizing derivatives aimed at targeting specific diseases, such as hypertension and neurodegenerative disorders. The compound's ability to modulate enzyme activity makes it a candidate for further exploration in pharmacological applications.

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis, particularly in the creation of heterocyclic compounds and complex natural products.

Synthesis Routes

The compound can be used to synthesize:

- Heterocycles : Through nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.

- Peptides : By incorporating it into peptide chains to study structural and functional properties.

Biological Research

In biological contexts, this compound is explored for its interactions with proteins and enzymes.

Research indicates that this compound may exhibit:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes related to metabolic pathways, which could lead to therapeutic applications.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and amyloid-beta toxicity.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Table 2: Physicochemical and Hazard Comparison

- Safety: Epoxides are generally more reactive and may pose higher acute toxicity risks (e.g., skin/eye irritation) compared to stable heterocycles like pyrimidine .

Biological Activity

tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications in research, and relevant findings from the literature.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 199.25 g/mol

The compound features an oxirane (epoxide) group, which is known for its reactivity, particularly in biological systems where it can interact with nucleophiles such as amines and thiols.

The biological activity of this compound is primarily attributed to its ability to modify proteins through nucleophilic attack on the oxirane group. This modification can lead to:

- Enzyme Inhibition: The compound may inhibit specific enzymes by covalently modifying active sites.

- Biochemical Probes: It is used as a probe in biochemical assays to study enzyme mechanisms and interactions within biological systems.

Biological Applications

-

Enzyme Mechanism Studies:

- The compound serves as a valuable tool in understanding enzyme mechanisms due to its ability to interact with various biomolecules.

-

Drug Development:

- Its structural characteristics make it a candidate for developing new therapeutic agents, particularly in targeting diseases related to enzyme dysfunction.

- Synthesis Building Block:

Table 1: Summary of Biological Activities

Case Study: Enzyme Interaction

A study highlighted the use of this compound as a probe in the investigation of enzyme mechanisms. The compound was shown to selectively modify serine residues in active sites, leading to a decrease in enzymatic activity. This finding underscores the potential of the compound in drug design aimed at enzyme inhibition .

Pharmacokinetics

Currently, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound is limited. However, the presence of the oxirane group suggests that it may undergo hydrolysis under acidic or basic conditions, affecting its stability and efficacy in biological systems.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate?

The compound is typically synthesized from tert-butyl 3-oxoazetidine-1-carboxylate via hydroxylamine condensation to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate, followed by epoxidation. Solvent choice (e.g., substituting methanol with isopropanol) can influence reaction efficiency and yield . For analogous derivatives, epoxide formation may involve oxidation of allylic alcohols or direct ring-closure using peroxides. Characterization via NMR and HPLC is critical to confirm structural integrity .

Q. What purification techniques are recommended for this compound?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard for isolating the product. Recrystallization in non-polar solvents (e.g., dichloromethane/pentane) may improve purity. Due to the compound’s sensitivity to moisture, purification under inert atmosphere (N₂/Ar) is advised. Final purity should be verified by HPLC (>95%) and melting point analysis .

Q. What safety precautions are necessary when handling this compound?

The compound is classified as acutely toxic (oral, Category 4), a skin irritant (Category 2), and a respiratory irritant (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizing agents. Store sealed in dry conditions at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing epoxide-containing azetidine derivatives?

Key parameters include:

- Catalysts : DMAP or triethylamine improves epoxidation efficiency .

- Temperature : Reactions at 0–20°C minimize side reactions (e.g., ring-opening) .

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates . Monitor reaction progress via TLC and adjust stoichiometry of oxidizing agents (e.g., mCPBA) to maximize yield.

Q. What strategies exist for functionalizing the oxirane ring in this compound?

The epoxide’s electrophilic nature allows nucleophilic ring-opening:

- Amines : Generate β-amino alcohols, useful in peptidomimetics .

- Thiols : Introduce sulfur-containing moieties for metal coordination studies .

- Fluorination : Use HF or Selectfluor to synthesize fluoromethyl derivatives (e.g., tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate) . Control regioselectivity by varying reaction pH and nucleophile strength .

Q. How can researchers resolve contradictions in reported synthetic yields or conditions?

- Replicate protocols : Ensure exact reagent grades and equipment (e.g., anhydrous solvents) match literature .

- Analytical validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR to confirm product identity, especially for stereoisomers .

- Parameter screening : Systematically vary temperature, catalyst loading, and reaction time to identify optimal conditions .

Applications in Academic Research

- Medicinal Chemistry : The azetidine-epoxide scaffold serves as a precursor for bioactive molecules, including calcium channel blockers and kinase inhibitors .

- Material Science : Epoxide reactivity enables crosslinking in polymer networks, studied via DSC and TGA .

- Catalysis : The tert-butyl group enhances steric protection in transition-metal complexes, analyzed by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.